Cas no 2172450-48-3 (8-ethylspiro4.5decane-1-carboxylic acid)

8-ethylspiro4.5decane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2172450-48-3
- 8-ethylspiro[4.5]decane-1-carboxylic acid
- EN300-1628957
- 8-ethylspiro4.5decane-1-carboxylic acid
-
- インチ: 1S/C13H22O2/c1-2-10-5-8-13(9-6-10)7-3-4-11(13)12(14)15/h10-11H,2-9H2,1H3,(H,14,15)
- InChIKey: DXWWPOBNAQYYCJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCCC21CCC(CC)CC2)=O
計算された属性
- せいみつぶんしりょう: 210.161979940g/mol
- どういたいしつりょう: 210.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 37.3Ų
8-ethylspiro4.5decane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628957-50mg |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 50mg |
$1020.0 | 2023-09-22 | ||
Enamine | EN300-1628957-250mg |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 250mg |
$1117.0 | 2023-09-22 | ||
Enamine | EN300-1628957-2500mg |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 2500mg |
$2379.0 | 2023-09-22 | ||
Enamine | EN300-1628957-0.05g |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 0.05g |
$1020.0 | 2023-07-10 | ||
Enamine | EN300-1628957-2.5g |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 2.5g |
$2379.0 | 2023-07-10 | ||
Enamine | EN300-1628957-0.25g |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 0.25g |
$1117.0 | 2023-07-10 | ||
Enamine | EN300-1628957-1000mg |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 1000mg |
$1214.0 | 2023-09-22 | ||
Enamine | EN300-1628957-5000mg |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 5000mg |
$3520.0 | 2023-09-22 | ||
Enamine | EN300-1628957-10000mg |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 10000mg |
$5221.0 | 2023-09-22 | ||
Enamine | EN300-1628957-100mg |
8-ethylspiro[4.5]decane-1-carboxylic acid |
2172450-48-3 | 100mg |
$1068.0 | 2023-09-22 |
8-ethylspiro4.5decane-1-carboxylic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
8-ethylspiro4.5decane-1-carboxylic acidに関する追加情報
8-Ethylspiro[4.5]decane-1-carboxylic Acid (CAS No: 2172450-48-3)
8-Ethylspiro[4.5]decane-1-carboxylic acid, with the CAS number 2172450-48-3, is a unique organic compound that has garnered significant attention in recent years due to its distinctive structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings connected by a single atom, typically carbon. The spiro structure in this molecule is formed between a four-membered and a five-membered ring system, creating a highly strained and rigid framework. The ethyl group attached at the 8-position further adds complexity to the molecule, influencing its physical and chemical properties.
The carboxylic acid functional group present in this compound plays a crucial role in its reactivity and versatility. Carboxylic acids are known for their ability to form salts and esters, making them valuable in organic synthesis and pharmaceutical applications. Recent studies have explored the potential of 8-Ethylspiro[4.5]decane-1-carboxylic acid as a building block for constructing bioactive molecules, particularly in drug discovery programs targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.
One of the most intriguing aspects of this compound is its stereochemistry. The spiro structure introduces a high degree of asymmetry, leading to multiple stereoisomers. Researchers have been investigating the stereochemical outcomes of reactions involving this compound, with a particular focus on how the spatial arrangement of atoms affects reactivity and selectivity. For instance, recent findings suggest that certain stereoisomers exhibit enhanced bioavailability and potency compared to others, making them promising candidates for drug development.
The synthesis of 8-Ethylspiro[4.5]decane-1-carboxylic acid has been optimized through various methodologies over the years. Traditional approaches often involve multi-step reactions, including ring-closing metathesis and subsequent functionalization steps. However, recent advancements in catalytic asymmetric synthesis have enabled more efficient and selective routes to this compound. These methods not only improve yield but also facilitate the preparation of enantiomerically pure materials, which are essential for pharmacological studies.
In terms of applications, this compound has shown potential in several areas beyond drug discovery. For example, its unique structure makes it an interesting candidate for materials science applications, such as the development of novel polymers or liquid crystals. Additionally, ongoing research is exploring its use as a chiral catalyst in asymmetric catalysis, leveraging its rigid spiro framework to induce high enantioselectivity in reactions.
The environmental impact of 8-Ethylspiro[4.5]decane-1-carboxylic acid has also been a topic of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Preliminary results indicate that while the compound exhibits moderate biodegradability under aerobic conditions, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 8-Ethylspiro[4.5]decane-1-carboxylic acid (CAS No: 2172450-48-3) is a versatile and intriguing compound with a wide range of potential applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthetic methodologies and application studies, position it as an important molecule for future research and development efforts.
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